molecular formula C10H9FO3 B13415755 Benzoic acid, fluoroacetylmethyl ester CAS No. 62522-65-0

Benzoic acid, fluoroacetylmethyl ester

Cat. No.: B13415755
CAS No.: 62522-65-0
M. Wt: 196.17 g/mol
InChI Key: MEIIQQDRKMJWQT-UHFFFAOYSA-N
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Description

Benzoic acid, fluoroacetylmethyl ester is an organic compound that belongs to the ester class of chemicals. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from benzoic acid, which is a simple aromatic carboxylic acid, and fluoroacetylmethyl, which introduces a fluorine atom into the structure, potentially altering its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, fluoroacetylmethyl ester can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with fluoroacetylmethyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

Industrial production of esters like this compound often employs continuous flow reactors to optimize yield and efficiency. The use of microwave-assisted esterification has also been explored to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, fluoroacetylmethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: Alcohols in the presence of an acid catalyst.

Major Products

    Hydrolysis: Benzoic acid and fluoroacetylmethyl alcohol.

    Reduction: Alcohols derived from the ester.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Benzoic acid, fluoroacetylmethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, fluoroacetylmethyl ester involves its interaction with cellular components. The ester can be hydrolyzed to release benzoic acid, which is known to inhibit the growth of mold, yeast, and some bacteria by disrupting their cellular processes . The presence of the fluoroacetylmethyl group may enhance its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, fluoroacetylmethyl ester is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to non-fluorinated esters. This fluorine atom can enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62522-65-0

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

(3-fluoro-2-oxopropyl) benzoate

InChI

InChI=1S/C10H9FO3/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

MEIIQQDRKMJWQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)CF

Origin of Product

United States

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